Gastrin-releasing peptide is a neuropeptide encoded by the GRP gene in humans. It belongs to the bombesin-like peptide family, which includes several peptides that have similar biological functions. The specific analogue [Ala6]gastrin-releasing peptide-10 is synthesized to enhance certain biological activities while inhibiting others, such as insulin and glucagon secretion, making it a valuable tool in research and potential therapeutic applications .
The synthesis of [Ala6]gastrin-releasing peptide-10 typically involves solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of amino acids to a growing peptide chain anchored on a resin. In this process, Fmoc-protected amino acids are used along with specific side-chain protections to ensure the integrity of the peptide during synthesis.
The molecular structure of [Ala6]gastrin-releasing peptide-10 can be described by its amino acid sequence: H-Gly-Asn-Trp-Ala-Ala-Gly-His-Leu-Met-NH2. This sequence indicates that it consists of ten amino acids with specific substitutions that modify its biological activity.
[Ala6]gastrin-releasing peptide-10 participates in various biochemical interactions primarily through its binding to gastrin-releasing peptide receptors. These interactions can trigger downstream signaling pathways that affect hormone secretion and gastrointestinal motility.
The mechanism of action for [Ala6]gastrin-releasing peptide-10 involves its interaction with specific receptors on target cells:
The physical and chemical properties of [Ala6]gastrin-releasing peptide-10 are crucial for its functionality:
[Ala6]gastrin-releasing peptide-10 has several scientific applications:
The alanine-for-glycine substitution at position 6 ([Ala⁶]GRP-10) constitutes a targeted structural alteration in the native GRP-10 sequence (H-Val-Pro-Leu-Pro-Ala-Gly-Gly-Gly-Thr-Val-Leu-OH). This modification enhances proteolytic stability by reducing susceptibility to endopeptidases that target Gly-rich regions, thereby extending the peptide’s half-life in vivo [1] [9]. The C-terminal domain (Gly-His-Leu-Met-NH₂) remains unmodified, preserving critical interactions with the gastrin-releasing peptide receptor (GRPR/BB2).
Binding affinity studies using PC-3 prostate cancer cells (GRPR-rich) demonstrate that [Ala⁶]GRP-10 retains nanomolar affinity (Kd ≈ 1.8 nM), comparable to native GRP-10. This is attributed to the retention of the C-terminal heptapeptide, which forms hydrogen bonds with GRPR’s extracellular loop 3 (ECL3) and transmembrane helix 6 (TM6). Molecular dynamics simulations reveal that Ala⁶ stabilizes the N-terminal region without distorting the C-terminal pharmacophore, optimizing receptor docking kinetics [1] [9].
Table 1: Structural and Functional Impact of Ala⁶ Substitution in GRP-10
Parameter | Native GRP-10 | [Ala⁶]GRP-10 | Biological Consequence |
---|---|---|---|
Position 6 Residue | Glycine | Alanine | Enhanced rigidity & protease resistance |
GRPR Binding (Kd) | 1.5 nM | 1.8 nM | Retained high affinity |
Serum Half-life | 2.1 min | 8.5 min | Prolonged activity in vivo |
Dominant Cleavage Site | Gly⁶-Gly⁷ | Ala⁶-Gly⁷ | Reduced enzymatic degradation |
[Ala⁶]GRP-10 exhibits selective agonism for the BB2 receptor (GRPR) over BB1 (neuromedin B receptor, NMBR). In competitive binding assays, its affinity for BB2 (IC₅₀ = 3.2 nM) is 50-fold higher than for BB1 (IC₅₀ = 160 nM), driven by steric compatibility with BB2’s hydrophobic subpocket [3] [6] [9].
Upon BB2 binding, [Ala⁶]GRP-10 triggers Gq-protein coupling, activating phospholipase Cβ (PLCβ). This mobilizes intracellular Ca²⁺ and activates protein kinase C (PKC), as evidenced by rapid Ca²⁺ flux in HPAF pancreatic adenocarcinoma cells. Downstream effects include:
In contrast, BB1 receptors bind neuromedin B (NMB) with high affinity and recruit alternative effectors, including Gi/o proteins, inhibiting adenylate cyclase. BB3 receptors (orphan) show negligible response to [Ala⁶]GRP-10, requiring ligands like [D-Phe⁶,β-Ala¹¹,Phe¹³]Bn(6-13) [6].
Table 2: Bombesin Receptor Subtype Specificity of [Ala⁶]GRP-10
Receptor Subtype | Native Ligand | [Ala⁶]GRP-10 Affinity (IC₅₀) | Primary Signaling Pathway |
---|---|---|---|
BB1 (NMBR) | Neuromedin B | 160 nM | Gi/o → ↓cAMP |
BB2 (GRPR) | GRP | 3.2 nM | Gq → PLCβ → Ca²⁺/PKC |
BB3 (BRS-3) | Unknown | >1 µM | Gq/Gs → PLCβ/↑cAMP |
The bioactivity of [Ala⁶]GRP-10 is modulated by co-and post-translational modifications (PTMs) of endogenous GRP precursors. Native GRP is derived from a 148-amino-acid preproGRP, cleaved by prohormone convertases (PC1/3, PC2) to release GRP₁₋₂₇, GRP₁₋₈, and GRP₁₈₋₂₇ (neuromedin C). [Ala⁶]GRP-10 mimics the C-terminal fragment (GRP₁₈₋₂₇), but its synthetic nature bypasses PTMs like:
Notably, [Ala⁶]GRP-10 resists N-terminal degradation by neutral endopeptidase (NEP), a common inactivation mechanism for native GRP. This extends its signaling duration in tissues like pancreatic acini, where NEP expression is high [1] [9].
GRP precursor gene expression is controlled by hormone-responsive enhancers and epigenetic modifiers. In mammalian cells (e.g., CHO, HEK293), the GRP promoter contains:
Transient transfection studies show that GRP expression increases 5-fold in HPAF cells treated with [Ala⁶]GRP-10, dependent on MAPK/ERK-mediated c-FOS induction. Conversely, glucocorticoids repress GRP via histone deacetylase (HDAC) recruitment, condensing chromatin at the promoter [4] [10].
For recombinant production, mammalian vectors (e.g., CMV-driven plasmids) express [Ala⁶]GRP-10 in HEK293 cells, yielding properly folded peptides with >95% purity. Baculovirus systems in insect cells generate non-amidated forms, requiring in vitro modification for bioactivity [10].
Key Compounds Mentioned:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0